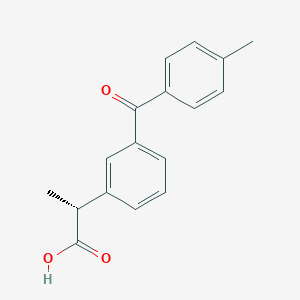

(R)-4-Methyl Ketoprofen

Description

General Overview of Chiral Non-Steroidal Arylpropionic Acid Analogs and Enantiomeric Significance in Chemical and Biochemical Research

Chiral 2-arylpropionic acids, commonly known as "profens," are a significant class of non-steroidal molecules. viamedica.pl Their defining structural feature is a stereogenic center at the alpha-carbon of the propionic acid moiety, meaning they exist as two non-superimposable mirror images called enantiomers, designated as (R) and (S). nih.gov While enantiomers possess nearly identical physicochemical properties in an achiral environment, they exhibit distinct behaviors within the chiral environments of biological systems, such as the human body, where interactions with enzymes and receptors are highly specific. nih.govmdpi.com

This stereospecificity is of paramount importance in biochemical research. nih.gov For many profens, the (S)-enantiomer is predominantly responsible for the desired therapeutic activity, while the (R)-enantiomer is often less active. ptfarm.pl For instance, in the case of ibuprofen (B1674241), the (S)-isomer exhibits about 160 times higher activity in prostaglandin (B15479496) inhibition in vitro compared to the (R)-enantiomer. viamedica.pl However, the (R)-enantiomer is not always inert; some profens undergo a process called metabolic chiral inversion, where the (R)-form is converted into the active (S)-form within the body. viamedica.plnih.gov The extent of this inversion varies significantly between different compounds; for example, (R)-ibuprofen in humans can invert by 35-70%, whereas the inversion of (R)-ketoprofen is typically limited to about 10%. viamedica.plviamedica.plresearchgate.net Furthermore, research into compounds like (R)-flurbiprofen has revealed unique biological activities separate from its (S)-counterpart, highlighting that each enantiomer must be considered a distinct chemical entity. ptfarm.plnih.gov

The differential activities of enantiomers underscore their significance in research, driving the exploration of how molecular modifications, such as the addition of a methyl group to the ketoprofen (B1673614) structure, can influence these properties.

| Compound | (S)-Enantiomer Activity | (R)-Enantiomer Activity/Fate | Reference(s) |

| Ibuprofen | High inhibitory activity against prostaglandins. | Low intrinsic activity; undergoes significant metabolic inversion to the (S)-form. | viamedica.pl |

| Ketoprofen | Primary carrier of anti-inflammatory effects. | Low activity; undergoes limited metabolic inversion (max ~10%). | viamedica.plviamedica.plresearchgate.net |

| Flurbiprofen (B1673479) | Anti-inflammatory agent. | Exhibits distinct activities, including targeting γ-secretase. | ptfarm.plnih.gov |

The Imperative of Enantiomeric Purity and Stereochemical Control in Chiral Molecule Synthesis

The distinct biological profiles of enantiomers make the production of single-enantiomer compounds a critical objective in chemical synthesis. mdpi.comveranova.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) have issued guidelines emphasizing the importance of evaluating each enantiomer separately, which has made single-enantiomer drugs the standard for chiral compounds. veranova.comresearchfloor.org This necessitates rigorous control over the three-dimensional arrangement of atoms during a chemical reaction, a concept known as stereochemical control.

Achieving high enantiomeric purity—a measure of the excess of one enantiomer over the other in a mixture—is essential. veranova.com Chemists employ several advanced strategies for this purpose, collectively known as asymmetric synthesis. ethz.ch These methods are designed to selectively produce one enantiomer over the other.

Key strategies in asymmetric synthesis include:

Chiral Pool Synthesis: Utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials. ethz.ch

Chiral Auxiliaries: A chiral molecule is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a reaction. Once the desired stereocenter is created, the auxiliary is removed. ethz.chresearchgate.net

Asymmetric Catalysis: Employs a small amount of a chiral catalyst (such as a metal complex with a chiral ligand or an enzyme) to generate large quantities of an enantiomerically enriched product. ethz.chrsc.org This is a highly efficient method, with biocatalysis using enzymes like lipases gaining particular importance as a "green chemistry" approach. ptfarm.plresearchgate.net

The development of these techniques allows for the synthesis of complex chiral molecules with a high degree of stereochemical precision, which is fundamental for both research and the development of targeted chemical probes and agents. ethz.ch

Contemporary Research Landscape and Historical Perspectives on (R)-4-Methyl Ketoprofen Studies

Research into ketoprofen and its analogs is an active field, driven by the desire to understand structure-activity relationships and to develop novel chemical entities. nih.govtandfonline.comnih.gov Modifications to the parent ketoprofen structure, such as the introduction of substituents on the aromatic ring, are a common strategy to explore how these changes affect biological or chemical properties. nih.govscielo.br

Specific research on this compound is situated within this broader context of creating and evaluating ketoprofen analogs. While extensive, dedicated studies on this compound are not widely documented in mainstream literature, its synthesis and properties can be inferred from research on related compounds. For example, studies on the synthesis of various ketoprofen derivatives often involve multi-step processes where a substituted aromatic ring is a key intermediate. nih.govasianpubs.orgscispace.com

Recent advanced research has focused on the synthesis and evaluation of radiolabeled ketoprofen analogs for use in molecular imaging techniques like Positron Emission Tomography (PET). In one such study, a fluorine-18 (B77423) labeled version of (R)-ketoprofen methyl ester was synthesized to investigate its potential for imaging cyclooxygenase-1 (COX-1) in the brain. nih.gov The synthesis involved a multi-step sequence starting from a brominated precursor, followed by nucleophilic fluorination and chiral separation to isolate the pure (R)- and (S)-enantiomers. nih.gov This type of research highlights the contemporary interest in using precisely defined chiral molecules like this compound's relatives as highly specific probes for studying biological processes in vivo.

The synthesis of such specific analogs relies on established and innovative organometallic chemistry and biocatalytic methods. For instance, the enzymatic kinetic resolution of racemic ketoprofen esters using lipases is a well-established method to separate enantiomers, with some lipases showing a preference for the (R)-enantiomer. researchgate.netconicet.gov.arresearchgate.net Such techniques would be directly applicable to the preparation of enantiomerically pure this compound for research purposes.

| Research Area | Focus | Relevance to this compound | Reference(s) |

| Analog Synthesis | Creation of new ketoprofen derivatives to study structure-activity relationships. | Provides synthetic routes and chemical context for creating the 4-methyl derivative. | nih.govnih.govscispace.com |

| Biocatalysis | Use of enzymes (e.g., lipases) for the kinetic resolution of racemic profens. | A key method for obtaining enantiomerically pure (R)-ketoprofen and its analogs. | researchgate.netconicet.gov.arresearchgate.net |

| Molecular Imaging | Synthesis of radiolabeled profen esters as PET probes for enzymes like COX-1. | Demonstrates the use of specific enantiomers of ketoprofen analogs in advanced biochemical research. | nih.gov |

| Asymmetric Hydrogenation | Catalytic methods to convert prochiral precursors into specific enantiomers of profens. | An alternative, highly selective pathway for synthesizing the (R)-enantiomer. | scielo.br |

Structure

3D Structure

Properties

Molecular Formula |

C17H16O3 |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

(2R)-2-[3-(4-methylbenzoyl)phenyl]propanoic acid |

InChI |

InChI=1S/C17H16O3/c1-11-6-8-13(9-7-11)16(18)15-5-3-4-14(10-15)12(2)17(19)20/h3-10,12H,1-2H3,(H,19,20)/t12-/m1/s1 |

InChI Key |

PXERNXYPPAUBJI-GFCCVEGCSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)[C@@H](C)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=CC(=C2)C(C)C(=O)O |

Origin of Product |

United States |

Stereochemical Characterization and Conformational Analysis of R 4 Methyl Ketoprofen

Advanced Spectroscopic Methodologies for Absolute Configuration Assignment

Determining the precise three-dimensional arrangement of atoms, or absolute configuration, at the chiral center of (R)-4-Methyl Ketoprofen (B1673614) is fundamental to understanding its properties. Several advanced spectroscopic and analytical techniques are employed for this purpose.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) Applications

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic methods used to determine the absolute configuration of chiral molecules in solution. These techniques measure the differential absorption of left and right circularly polarized light by a chiral molecule.

For a molecule like (R)-4-Methyl Ketoprofen, ECD spectroscopy, which probes electronic transitions, can be used to determine the absolute configuration by comparing experimental spectra with those of reference compounds, such as the known (R)- and (S)-enantiomers of ketoprofen. For instance, studies on related fluorinated ketoprofen derivatives have shown that the (R)-enantiomer exhibits a negative Cotton effect, while the (S)-enantiomer shows a positive one nih.gov. This principle of configurational correlation would be a primary approach for assigning the stereochemistry of this compound.

VCD spectroscopy, which measures chirality in the vibrational transitions of the molecule, offers a wealth of structural information. By comparing the experimental VCD spectrum with quantum chemical calculations, a definitive assignment of the absolute configuration can be achieved without the need for a reference compound.

X-ray Crystallography for Enantiomer Identification

Single-crystal X-ray crystallography provides unambiguous proof of the absolute configuration of a chiral molecule in the solid state. This technique involves diffracting X-rays off a single crystal of the compound to determine the precise arrangement of atoms in the crystal lattice. For this compound, obtaining a suitable single crystal would allow for the definitive determination of its three-dimensional structure nih.gov. While data for the specific 4-methyl derivative is not widely published, the methodology is standard for chiral drug molecules. Studies on ketoprofen complexed with cyclodextrins have successfully utilized this technique to elucidate the solid-state structure nih.gov.

Table 1: Crystallographic Data Parameters (Hypothetical for this compound)

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Z | 4 |

| R-factor | Value |

Note: This table represents typical parameters and would need to be populated with experimental data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Chiral Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for stereochemical analysis. In the presence of a chiral solvating agent or a chiral auxiliary, the enantiomers of a racemic mixture can exhibit distinct NMR signals. This differentiation arises from the formation of transient diastereomeric complexes, which have different magnetic environments. For this compound, techniques such as the use of chiral lanthanide shift reagents or complexation with cyclodextrins can induce chemical shift differences between the (R) and (S) enantiomers, allowing for their identification and quantification mdpi.com. Studies on ketoprofen have shown that in the presence of β-cyclodextrin, separate signals for the methyl group protons of the (R) and (S) isomers can be observed mdpi.com.

Conformational Isomerism and Intramolecular Dynamics of this compound

Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring the potential energy surface of the molecule to identify stable conformers. These calculations can predict the relative energies of different conformations and the energy barriers to their interconversion. Spectroscopic techniques like NMR can provide experimental evidence for the presence of different conformers in solution. The dynamics of these conformational changes are crucial for understanding the molecule's behavior and interactions.

Stereochemical Stability and Epimerization Studies of the Chiral Center (Non-Biological Context)

The stereochemical stability of the chiral center in this compound is a critical parameter, particularly under various chemical conditions. Epimerization, the conversion of one enantiomer into its opposite, can be influenced by factors such as pH, temperature, and solvent.

In non-biological contexts, studies on the parent compound, ketoprofen, have shown that the chiral center is susceptible to racemization, particularly under basic conditions. The mechanism often involves the formation of a planar enolate intermediate at the carbon atom bearing the chiral center. Research on (R)-ketoprofen has demonstrated that racemization can be achieved under reflux with a potassium hydroxide (B78521) solution nih.gov. Similar studies would be necessary to determine the rate and extent of epimerization for this compound under defined non-biological conditions.

Table 2: Factors Influencing Epimerization of Arylpropionic Acids

| Factor | Effect on Racemization Rate |

|---|---|

| Base Concentration | Increases rate |

| Temperature | Increases rate |

| Solvent Polarity | Can influence rate depending on the mechanism |

| Acidic Conditions | Generally low to negligible racemization |

Advanced Chiral Purity Determination Methods for Research Applications

Ensuring the enantiomeric purity of this compound is essential for research applications. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying enantiomers.

A variety of CSPs, such as those based on polysaccharides (e.g., amylose (B160209) or cellulose (B213188) derivatives), are effective for the chiral resolution of profens nih.govmdpi.com. The development of a robust HPLC method for this compound would involve optimizing the mobile phase composition and temperature to achieve baseline separation of the enantiomers. Validation of such a method would include assessing parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ) for the minor enantiomer mdpi.comnih.gov. Capillary electrophoresis is another powerful technique that has been successfully applied to the enantiomeric purity determination of ketoprofen.

High-Resolution Chromatographic Techniques for Enantiomeric Excess (ee) Determination

The determination of enantiomeric excess (ee) for chiral compounds such as this compound is critical in pharmaceutical analysis. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose, employing various chiral separation strategies. researchgate.netnih.gov These methods typically involve either direct separation on a Chiral Stationary Phase (CSP) or indirect separation after derivatization with a chiral agent. researchgate.netnih.gov

Direct chiral separation is often achieved using CSPs based on polysaccharides, proteins, cyclodextrins, or macrocyclic antibiotics. researchgate.netnih.gov For ketoprofen and its analogs, polysaccharide-based columns, such as those with amylose or cellulose derivatives, have proven effective. nih.gov For instance, studies on ketoprofen have successfully used an amylose-based Lux Amylose-2 column with an acidified acetonitrile/water mobile phase to achieve enantioseparation. nih.gov

Another approach utilizes chiral mobile phase additives (CMPAs) with an achiral column. research-nexus.netnih.gov Vancomycin (B549263) and norvancomycin (B1247964) have been used as CMPAs to separate the enantiomers of ketoprofen on achiral C8 or NH2 columns. research-nexus.netnih.gov One method employed a LiChrosorb NH2 column with a mobile phase of 2-propanol and potassium dihydrogen phosphate (B84403) buffer (pH 6.0) containing vancomycin, achieving a selectivity factor (α) of 2.172 and a resolution (Rs) of 4.78. research-nexus.net

Indirect methods involve pre-column derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. nih.gov For example, S-(–)-1-(1-naphthyl)-ethylamine (S-NEA) has been used as a chiral derivatization reagent for the RP-HPLC separation of ketoprofen enantiomers. nih.gov

The following table summarizes various HPLC conditions reported for the successful chiral separation of ketoprofen, which are applicable to its derivatives.

Table 1: Examples of HPLC Methods for Ketoprofen Enantiomer Separation

| Chiral Selector / CSP | Column Type | Mobile Phase | Key Findings |

|---|---|---|---|

| Vancomycin (CMPA) | LiChrosorb NH2 (achiral) | 2-propanol / 0.05 M KH2PO4 buffer (pH 6.0) (50:50 v/v) | Achieved high selectivity (α = 2.172) and resolution (Rs = 4.78). research-nexus.net |

| Norvancomycin (CMPA) | Hypersil BDS C8 (achiral) | Acetonitrile / 20 mM TEAA buffer (pH 5.2) (35:65 v/v) | Effective separation; lower concentration of norvancomycin needed compared to vancomycin. nih.gov |

| Lux Amylose-2 | Amylose-based CSP | Acidified acetonitrile/water mixture | Provided appropriate enantioseparation among four tested polysaccharide columns. nih.gov |

| (S, S)-Whelk-O 1 | Pirkle-type CSP | Not specified | Used for the determination of (R)- and (S)-ketoprofen in plasma samples. researchgate.net |

| S-(–)-1-(1-naphthyl)-ethylamine (Derivatizing Agent) | RP-HPLC (achiral) | Not specified | Pre-column derivatization formed diastereomers for successful separation. nih.gov |

NMR Chiral Shift Reagent Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for stereochemical characterization. In the absence of a chiral environment, enantiomers like (R)- and (S)-4-Methyl Ketoprofen are indistinguishable by NMR as they have identical spectra. libretexts.org However, the addition of a Chiral Shift Reagent (CSR) or a Chiral Solvating Agent (CSA) can induce diastereomeric interactions, leading to separate, distinguishable signals for each enantiomer. libretexts.orgkoreascience.kr

These reagents are typically chiral lanthanide complexes or other chiral molecules that can form transient diastereomeric complexes with the analyte. libretexts.org This complexation breaks the magnetic equivalence of corresponding nuclei in the two enantiomers, resulting in non-equivalent chemical shifts. The difference in chemical shift for a given nucleus between the two enantiomers is denoted as ΔΔδ.

For profens, cyclodextrins have been effectively used as chiral selectors in aqueous solutions for NMR studies. nih.govmdpi.com In a study involving racemic ketoprofen and β-cyclodextrin (β-CD), separate signals for the methyl group protons of the (R)- and (S)-enantiomers were observed. mdpi.com When a 75-fold excess of β-CD was used relative to ketoprofen, the chemical shift difference (ΔΔδ) between the enantiomer signals was approximately 4 Hz, providing direct evidence of chiral recognition. nih.govmdpi.com This demonstrates that even weak, transient interactions with a chiral host can be sufficient to induce measurable differences in the NMR spectrum, allowing for the determination of enantiomeric purity. nih.gov

Lanthanide-based CSRs, such as Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)3), are also commonly used. They act as Lewis acids, coordinating to basic sites on the analyte molecule, which induces large chemical shift changes and can resolve overlapping signals for enantiomers. libretexts.org

Table 2: Application of Chiral Agents in NMR for Enantiomeric Discrimination of Ketoprofen

| Chiral Agent | Analyte | Observed Nuclei | Key Findings |

|---|---|---|---|

| β-Cyclodextrin (β-CD) | Racemic Ketoprofen | Protons of the α-methyl group (CH3) | Separate signals observed for (R)- and (S)-enantiomers. mdpi.com |

| β-Cyclodextrin (β-CD) | Racemic Ketoprofen | Protons of the α-methyl group (CH3) | A chemical shift difference (ΔΔδ) of ~4 Hz was measured with a 75-fold excess of β-CD. nih.govmdpi.com |

Molecular Interactions and Biochemical Transformations of R 4 Methyl Ketoprofen Non Clinical Focus

In Vitro Enzymatic Biotransformations of (R)-4-Methyl Ketoprofen (B1673614)

The in vitro study of the enzymatic biotransformation of (R)-4-Methyl Ketoprofen provides crucial insights into its metabolic fate, independent of systemic physiological effects. These investigations typically utilize isolated enzyme systems to characterize the specific metabolic pathways, including regio- and stereoselective metabolism and conjugation reactions.

Regio- and Stereoselective Metabolism by Isolated Enzymes (e.g., Cytochrome P450s, Carboxyl Esterases)

The metabolism of ketoprofen, a structurally related compound, is known to be influenced by Cytochrome P450 (CYP450) isoenzymes, which are responsible for its hydroxylation nih.gov. While specific studies on this compound are limited, the general principles of profen metabolism suggest that the introduction of a methyl group at the 4-position of the benzoyl ring could influence the regioselectivity of hydroxylation by CYP450s. The position of hydroxylation on the aromatic rings is a key determinant of the subsequent metabolic profile.

Carboxylesterases (CES) are another important class of enzymes involved in the metabolism of ester-containing drugs nih.govmdpi.com. Although this compound itself is not an ester, its potential ester prodrugs would be subject to hydrolysis by CES. The substrate specificity of CES is broad, and they play a significant role in the activation of prodrugs and the detoxification of xenobiotics nih.govmdpi.com. In vitro studies with isolated human liver microsomes or recombinant CES isoforms would be necessary to elucidate the precise role of these enzymes in the biotransformation of any ester derivatives of this compound.

Enzymatic kinetic resolution of racemic ketoprofen has been demonstrated using lipases, which exhibit enantioselectivity. For instance, lipases from Candida rugosa have shown a preference for the (S)-enantiomer in esterification reactions nih.gov. While this applies to the parent compound, it highlights the potential for stereoselective enzymatic transformations that could be relevant to this compound.

Below is a table summarizing the potential enzymatic transformations of this compound based on studies of related compounds.

| Enzyme Family | Potential Transformation | Expected Outcome for this compound |

| Cytochrome P450s | Aromatic Hydroxylation | Formation of hydroxylated metabolites on the phenyl rings. The 4-methyl group may influence the position of hydroxylation. |

| Carboxyl Esterases | Hydrolysis of Ester Prodrugs | If administered as an ester prodrug, it would be converted to the active acid form. |

| Lipases | Enantioselective Esterification | Potential for separation from its (S)-enantiomer in in vitro resolution studies. |

Conjugation Studies of this compound Metabolites in Isolated Systems

A primary pathway for the metabolism of ketoprofen and its phase I metabolites is glucuronidation, leading to the formation of ester glucuronides nih.gov. This conjugation reaction, typically catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver, enhances the water solubility of the compound and facilitates its excretion. In vitro studies using human liver microsomes would be the standard method to investigate the glucuronidation of this compound and its hydroxylated metabolites.

The primary metabolites of racemic ketoprofen identified in human urine include the ester glucuronides of the parent drug and its hydroxylated forms, such as 2-[3-(3-hydroxybenzoyl)phenyl]-propanoic acid and 2-[3-(4-hydroxybenzoyl)phenyl]-propanoic acid nih.gov. It is anticipated that this compound would undergo similar conjugation pathways. The presence of the 4-methyl group might affect the rate and extent of glucuronidation.

The following table outlines the expected conjugation reactions for this compound metabolites in isolated systems.

| Conjugation Reaction | Enzyme Family | Substrate | Product |

| Glucuronidation | UGTs | This compound | This compound acyl-glucuronide |

| Glucuronidation | UGTs | Hydroxylated this compound metabolites | Hydroxylated this compound ether-glucuronides |

Molecular Docking and Simulation Studies of this compound with Biomacromolecules

Molecular docking and simulation are powerful computational tools used to predict the binding orientation and affinity of a ligand to a target biomacromolecule. These studies provide insights into the molecular interactions that govern the biochemical behavior of this compound.

Ligand-Protein Interaction Profiling (e.g., Enzyme Active Site Binding)

Molecular docking studies of ketoprofen and its derivatives have been performed with various proteins, including cyclooxygenase (COX) enzymes and serum albumins mdpi.comekb.egekb.egnih.govuomustansiriyah.edu.iq. These studies reveal key interactions within the binding sites. For instance, the carboxylate group of ketoprofen is crucial for forming hydrogen bonds and salt bridges with residues in the active site of COX enzymes nih.gov. The benzoylphenyl group typically engages in hydrophobic interactions with the surrounding amino acid residues researchgate.net.

In the context of this compound, the addition of the methyl group at the 4-position of the benzoyl ring would likely enhance hydrophobic interactions within the binding pocket of target proteins. Docking studies of ketoprofen derivatives with COX-1 and COX-2 have shown that modifications to the ketoprofen scaffold can influence binding affinity and selectivity ekb.egekb.eg.

A hypothetical interaction profile for this compound within a generic enzyme active site is presented in the table below.

| Interaction Type | Interacting Group on this compound | Potential Interacting Amino Acid Residues |

| Hydrogen Bonding / Salt Bridge | Carboxylate group | Arginine, Lysine, Serine, Tyrosine |

| Hydrophobic Interactions | Benzoylphenyl group, 4-methyl group | Leucine, Valine, Isoleucine, Phenylalanine, Tryptophan |

| π-π Stacking | Aromatic rings | Phenylalanine, Tyrosine, Tryptophan, Histidine |

Structure-Activity Relationship (SAR) Studies based on Molecular Interactions (Focus on Biochemical Mechanisms, not Pharmacological Efficacy)

Structure-activity relationship (SAR) studies aim to understand how the chemical structure of a molecule influences its biochemical activity. For this compound, SAR studies would focus on how the 4-methyl modification impacts its interaction with enzymes at a molecular level.

The introduction of a methyl group can have several effects:

Steric Hindrance: The methyl group could create steric hindrance, potentially altering the binding orientation of the molecule within an enzyme's active site compared to the parent compound.

Hydrophobicity: The increased hydrophobicity due to the methyl group could lead to stronger binding in hydrophobic pockets of a protein, potentially increasing its affinity.

Electronic Effects: The methyl group is an electron-donating group, which could subtly alter the electron distribution in the aromatic ring and influence interactions such as π-π stacking.

These molecular-level changes can be correlated with changes in biochemical activity, such as enzyme inhibition constants (Ki) or metabolic turnover rates, determined through in vitro assays.

Chiral Recognition Mechanisms of this compound in Biological Systems (In Vitro)

Chiral recognition is a fundamental process in biological systems, where biomacromolecules can differentiate between enantiomers of a chiral compound. In vitro studies are essential to elucidate the mechanisms of this recognition for this compound.

The differential binding of ketoprofen enantiomers to serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), has been demonstrated nih.govnih.gov. These studies show that the (R)- and (S)-enantiomers can have different binding affinities and may bind to different sites on the albumin molecule nih.govnih.gov. The chiral recognition is driven by a combination of interactions, including hydrogen bonds, hydrophobic interactions, and the specific three-dimensional arrangement of amino acid residues in the binding sites nih.govepa.gov.

For this compound, it is expected that similar chiral recognition would occur. The 4-methyl group could either enhance or diminish the stereoselectivity of binding depending on the specific topology of the binding site. For example, if the binding site has a small hydrophobic pocket that can accommodate the methyl group of the (R)-enantiomer but not the (S)-enantiomer (or vice versa), this would lead to enhanced chiral recognition.

In vitro techniques to study chiral recognition include:

Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase to separate the enantiomers, which relies on differential interactions with the chiral selector epa.govanalchemres.org.

Circular Dichroism (CD) Spectroscopy: To study changes in the secondary structure of a protein upon binding of each enantiomer nih.gov.

Isothermal Titration Calorimetry (ITC): To measure the thermodynamic parameters (enthalpy and entropy) of binding for each enantiomer to a target protein, providing insights into the driving forces of the interaction nih.gov.

The table below summarizes the key factors involved in the in vitro chiral recognition of this compound.

| Factor | Description |

| Three-point Interaction Model | The differential binding of enantiomers is often explained by the requirement for at least three points of interaction between the chiral molecule and the chiral binding site. |

| Steric Fit | The shape and size of the binding pocket on the biomacromolecule accommodate one enantiomer more favorably than the other. |

| Specific Molecular Interactions | The precise arrangement of functional groups in the binding site allows for stereospecific hydrogen bonding, hydrophobic interactions, and electrostatic interactions. |

Photoinduced Processes and Radical Intermediates of this compound in Model Systems

The photochemical behavior of this compound, a derivative of the potent photosensitizer ketoprofen, is characterized by a series of complex photoinduced processes involving the formation of short-lived radical intermediates. aip.orgnih.gov Studies in model systems, particularly those involving dyads where (R)-ketoprofen is covalently linked to other molecules, have been instrumental in elucidating the primary photochemical events. aip.orgnih.gov These investigations, often employing advanced spectroscopic techniques, have revealed the critical role of the triplet excited state and the subsequent formation of various radical species. aip.orgnih.gov

Upon absorption of UV radiation, the benzophenone (B1666685) chromophore within the this compound moiety is excited to a triplet state. aip.orgnih.gov This excited state is the precursor to subsequent photochemical reactions, which can proceed via two primary pathways: electron transfer (ET) and hydrogen transfer (HT). aip.orgnih.gov The specific pathway is often dictated by the nature of the interacting molecules in the model system. aip.orgnih.gov

In dyad systems where (R)-ketoprofen is linked to a potential electron or hydrogen donor, such as (S)-N-methylpyrrolidine, the photoinduced processes have been meticulously studied. aip.orgnih.gov These studies have successfully identified and characterized the transient paramagnetic intermediates involved. aip.orgnih.gov

Key Photoinduced Processes and Intermediates:

Triplet State Formation: The initial step upon UV irradiation is the excitation of the (R)-ketoprofen chromophore to its triplet excited state. aip.orgnih.gov This species is highly reactive and initiates the subsequent transfer processes. aip.orgnih.gov

Electron Transfer (ET): In the presence of an electron donor, the triplet excited state of (R)-ketoprofen can accept an electron, leading to the formation of a biradical zwitterion (BZI) . aip.orgnih.gov This intermediate is a short-lived paramagnetic species. aip.orgnih.gov

Hydrogen Transfer (HT): Alternatively, the triplet excited state can abstract a hydrogen atom from a suitable donor, resulting in the formation of a neutral biradical (BR) . aip.orgnih.gov This is another key transient paramagnetic intermediate. aip.orgnih.gov

The detection and characterization of these fleeting intermediates have been made possible through sophisticated techniques such as chemically induced dynamic nuclear polarization (CIDNP) and chemically induced dynamic electron polarization (CIDEP). aip.orgnih.gov These methods allow for the indirect detection of transient paramagnetic particles by observing their effects on NMR spectra. aip.orgnih.gov

Subsequent to their formation, both the biradical zwitterion and the neutral biradical can undergo further reactions. aip.orgnih.gov In the model dyad systems, stereoselective attachment of the donor molecule residue to the carbonyl carbon atom of the (R)-ketoprofen moiety has been observed. aip.org This highlights the reactivity of these radical intermediates and their role in the formation of photoproducts. aip.orgnih.gov

The photodecarboxylation of the ketoprofen anion is another significant photoinduced process that has been studied in aqueous solutions. nih.gov Upon excitation, the ketoprofen anion can undergo prompt decarboxylation to form a carbanion intermediate. nih.gov This carbanion can then be protonated to form a neutral biradical, which ultimately leads to the final photoproducts. nih.gov

The table below summarizes the key radical intermediates formed from this compound in model systems and the techniques used for their study.

| Intermediate Species | Precursor State | Formation Pathway | Detection Method |

| Biradical Zwitterion (BZI) | Triplet Excited State | Electron Transfer (ET) | CIDNP, CIDEP |

| Neutral Biradical (BR) | Triplet Excited State | Hydrogen Transfer (HT) | CIDNP, CIDEP |

| Carbanion | Excited State Anion | Photodecarboxylation | Laser-Induced Optoacoustic Spectroscopy (LIOAS) |

The study of these photoinduced processes and radical intermediates in model systems is crucial for understanding the fundamental photochemical mechanisms of this compound. This knowledge provides a basis for comprehending its interactions in more complex environments.

Advanced Analytical Methodologies for Research on R 4 Methyl Ketoprofen

Development and Validation of Chiral Chromatographic Methods for Enantiomeric Analysis

The separation of enantiomers is the primary challenge in the analysis of chiral molecules like (R)-4-Methyl Ketoprofen (B1673614). High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the enantiomeric resolution of profens. The principles and methods developed for Ketoprofen provide a direct framework for its derivatives. scielo.brmdpi.com

The two main strategies for chiral HPLC separation are direct and indirect. Direct methods, which involve the use of a Chiral Stationary Phase (CSP), are most common. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), have demonstrated high chiral recognition capabilities for Ketoprofen enantiomers and are suitable for resolving (R)-4-Methyl Ketoprofen from its (S)-enantiomer. mdpi.commdpi.com

Method development involves screening various CSPs and mobile phase compositions. For Ketoprofen, mobile phases typically consist of a non-polar solvent like n-hexane, an alcohol modifier such as ethanol (B145695) or isopropanol, and an acidic additive like formic or acetic acid to ensure good peak shape and resolution. mdpi.com The temperature is another critical parameter that can influence selectivity and even the elution order of the enantiomers. mdpi.com

Validation of these chiral methods is performed according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.com

Table 1: Example Chiral HPLC Parameters for Enantioseparation of Profens

This table illustrates typical conditions used for the parent compound Ketoprofen, which are adaptable for its 4-methyl derivative.

| Parameter | Condition 1 | Condition 2 |

| Chiral Stationary Phase | Amylose tris(3-chloro-5-methylphenylcarbamate) | Vancomycin-based (Chirobiotic V) |

| Column Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm |

| Mobile Phase | n-hexane:ethanol:formic acid (98:2:0.1, v/v/v) mdpi.com | Tetrahydrofuran:0.5% TEAA buffer (15:85) nih.gov |

| Flow Rate | 2.0 mL/min mdpi.com | 0.7 mL/min nih.gov |

| Detection Wavelength | 254 nm mdpi.com | 254 nm |

| Resolution (Rs) | > 2.0 | 2.28 nih.gov |

Another approach involves using a chiral mobile phase additive (CMPA) with a standard achiral column (e.g., C8 or C18). nih.gov Macrocyclic antibiotics like vancomycin (B549263) can be added to the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for their separation on the achiral column. nih.gov

Mass Spectrometry Applications in Structural Elucidation and Mechanistic Pathway Research

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound and its potential metabolites or degradation products. High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography, provides highly accurate mass measurements, enabling confident determination of elemental composition. nih.govmdpi.com

Tandem mass spectrometry (MS/MS) experiments are crucial for structural characterization. In this technique, the protonated or deprotonated molecule of the target compound is selected as a precursor ion and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule. nih.gov

For Ketoprofen and its derivatives, fragmentation in negative ion mode typically involves the loss of the carboxyl group (CO2, 44 Da). nih.gov The study of these fragmentation pathways is essential for identifying unknown metabolites or photoproducts. For instance, in studies of Ketoprofen degradation, mass spectrometry has been used to identify products resulting from decarboxylation or hydroxylation of the benzophenone (B1666685) moiety. nih.gov These established fragmentation patterns for the Ketoprofen core structure are fundamental for identifying and characterizing derivatives like 4-Methyl Ketoprofen.

Table 2: Common Mass Fragments for Ketoprofen Structure Elucidation

This data, from the parent compound, is foundational for interpreting spectra of its derivatives.

| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Postulated Neutral Loss/Structure | Reference |

| 253.08 | 209.09 | Loss of CO₂ (decarboxylation) | nih.govuobaghdad.edu.iq |

| 253.08 | 181.07 | Corresponds to the benzophenone moiety | nih.gov |

| 253.08 | 105.03 | Corresponds to the benzoyl cation [C₆H₅CO]⁺ (in positive mode) | nist.gov |

Isotopic labeling studies, where atoms like deuterium (B1214612) or ¹⁸O are incorporated into the molecule, can be combined with mass spectrometry to provide deeper insights into reaction mechanisms and fragmentation pathways. fu-berlin.de This approach would be highly valuable in studying the metabolic fate or degradation pathways of this compound.

Hyphenated Techniques for Comprehensive Analysis of the Compound and its Derivatives

To handle complex samples and gain maximum information from a single analysis, chromatographic separation techniques are often "hyphenated" with powerful spectroscopic detectors. nih.gov The coupling of liquid chromatography with mass spectrometry (LC-MS) is the most powerful and widely used hyphenated technique in pharmaceutical analysis. nih.govuobaghdad.edu.iq

For the analysis of this compound, a chiral HPLC system would be coupled to a mass spectrometer (LC-MS/MS). This setup allows for the simultaneous separation of the enantiomers and their unambiguous identification and quantification, even at very low concentrations. uobaghdad.edu.iq This technique is the gold standard for analyzing chiral drugs and their metabolites in complex biological matrices.

Other relevant hyphenated techniques include:

LC-NMR : Liquid chromatography coupled with Nuclear Magnetic Resonance spectroscopy allows for the separation of compounds followed by their definitive structural elucidation directly in the eluent. This is particularly powerful for identifying unknown impurities or metabolites without the need for isolation. nih.gov

LC-FTIR : Coupling liquid chromatography with Fourier-Transform Infrared spectroscopy can provide information about the functional groups present in the separated compounds. nih.gov

GC-MS : Gas chromatography-mass spectrometry can be used for volatile derivatives of this compound. However, it often requires a derivatization step to convert the carboxylic acid into a more volatile ester or silyl (B83357) ester, which adds complexity to the sample preparation. nih.gov

These multi-dimensional techniques provide a comprehensive analytical toolkit for characterizing this compound, its enantiomeric purity, and its related substances in various research contexts.

Spectroscopic Techniques for Real-time Monitoring of Stereochemical Transformations

Spectroscopic methods offer the potential to monitor changes in the stereochemistry of a molecule in real-time, which is crucial for studying processes like chiral inversion or asymmetric synthesis.

Circular Dichroism (CD) Spectroscopy : This technique measures the differential absorption of left- and right-circularly polarized light. Since enantiomers have mirror-image structures, they produce opposite CD signals (positive or negative Cotton effects). CD spectroscopy is a powerful tool for determining the absolute configuration of enantiomers and can be used to monitor changes in enantiomeric excess over time. nih.govsnmjournals.org It has been successfully used to determine the absolute configuration of Ketoprofen derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the (R) and (S) enantiomers. This allows for the determination of enantiomeric purity by integrating the distinct signals. mdpi.com Furthermore, advanced NMR techniques can be used to study the kinetics of stereochemical transformations. nih.gov

These spectroscopic methods, particularly Circular Dichroism, provide essential information on the stereochemical integrity and transformations of this compound, complementing the separation and structural data obtained from chromatography and mass spectrometry.

Theoretical and Computational Chemistry Studies on R 4 Methyl Ketoprofen

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and reactivity of ketoprofen (B1673614) and its enantiomers. These studies provide fundamental insights into the molecule's behavior at an electronic level.

Research has employed DFT methods, such as BP86 with a def2-SVP basis set, to optimize the molecular geometry of both (R)- and (S)-ketoprofen enantiomers and to calculate their harmonic vibrational frequencies. jinr.ru These calculations are crucial for understanding the molecule's conformational stability and vibrational properties. A strong linear correlation has been observed between the vibrational frequencies calculated using the semi-empirical PM6 method and the more robust DFT method, validating the use of less computationally expensive methods for certain preliminary studies. jinr.ru

Further studies have investigated the intramolecular dynamics of ketoprofen by performing DFT calculations on its molecular, anionic, and ion pair forms. mdpi.com These calculations, carried out at the BP86/def2-TZVP level of theory, identified the most stable conformers and estimated the energy barriers for intramolecular rotation of key structural fragments, such as the benzoyl group and the propionic acid residue. mdpi.com Understanding the mobility of these fragments is key to comprehending the drug's interaction with its biological targets. mdpi.com The electronic environment of the molecule's reaction center was found to regulate the mobility of these fragments, which in turn may influence its bioactivity. mdpi.com

Spectrochemical studies on newly designed ketoprofen analogs have also utilized quantum chemical approaches to understand their structure and properties. researcher.life DFT has also been used to evaluate the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the HOMO-LUMO gap for ketoprofen derivatives, which are critical parameters for assessing the molecule's kinetic stability and chemical reactivity. worldscientific.com

Table 1: Comparison of Computational Methods for Vibrational Frequency Calculations of Ketoprofen

| Computational Method | Basis Set | Level of Theory | Correlation with Experimental Data |

|---|---|---|---|

| Density Functional Theory (DFT) | def2-SVP | BP86 | Good agreement |

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of molecules like (R)-ketoprofen and understanding the influence of the solvent environment on their behavior. These simulations provide a dynamic picture of the molecule's flexibility and interactions over time.

MD simulations have been used to study the adsorption of a racemic mixture of (R,S)-ketoprofen onto amorphous SiO2 surfaces, which is relevant for drug delivery systems. nih.gov These simulations, using the CVFF force field, investigated the surface interactions at both low and high drug concentrations, both on hydrated and dried silica surfaces. The results indicated the formation of hydrogen bonds between the ketoprofen molecules and the silica surface. nih.gov

In the context of drug design, MD simulations have been employed to study the inhibitory effects of novel ketoprofen derivatives on human cyclooxygenase 2 (COX-2). nih.gov These simulations provide detailed insights into the structure and dynamics of the protein-ligand complex. Various dynamic properties are analyzed, including root mean square deviations (RMSD), root mean square fluctuations (RMSF), radius of gyration (Rg), and solvent-accessible surface area (SASA), to assess the stability of the complex. worldscientific.comnih.gov For instance, a study on acyl hydrazone derivatives of ketoprofen performed 50 ns MD simulations on the top drug candidates to confirm the stability of the ligand-protein complexes. worldscientific.com

Furthermore, MD simulations have been used to compare the behavior of ketoprofen with other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) in the liquid state. aip.org These studies, using the all-atom OPLS force field, have revealed differences in hydrogen bonding patterns, which in turn affect the molecular dynamics of the compounds. aip.org In ketoprofen, the formation of hydrogen bonds with the ketone oxygen can reduce the propensity for the formation of cyclic dimers that are more common in ibuprofen. aip.org

Table 2: Key Parameters Analyzed in MD Simulations of Ketoprofen Derivatives

| Parameter | Description | Significance |

|---|---|---|

| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed protein-ligand complexes over time. | Indicates the stability of the complex. |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of each amino acid residue in the protein. | Identifies flexible regions of the protein upon ligand binding. |

| Rg (Radius of Gyration) | Represents the compactness of the protein structure. | Changes can indicate protein unfolding or conformational changes. |

In Silico Prediction of Chiral Recognition and Enantiodifferentiation

The enantiomers of chiral drugs like ketoprofen often exhibit different pharmacological and toxicological profiles. In silico methods are valuable for predicting and understanding the mechanisms of chiral recognition and enantiodifferentiation, particularly in their interactions with biological macromolecules like proteins.

Computational modeling has been used to complement experimental techniques like microcalorimetry and circular dichroism to study the chiral recognition of ketoprofen enantiomers by serum albumins (bovine and human). researchgate.net These studies have provided a detailed insight into the diastereospecific interactions of the (R)- and (S)-enantiomers within the protein's binding sites. researchgate.net Such computational approaches can structurally characterize the lowest energy protein-drug complexes, helping to explain the observed differences in binding affinities and thermodynamic parameters.

Molecular docking studies are a key in silico tool for investigating chiral recognition. For example, docking studies of ketoprofen enantiomers with chiral stationary phases used in chromatography can help to elucidate the separation mechanism. researchgate.net These studies have shown that interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking are involved in the stereoselective interactions between the enantiomers and the chiral selector. researchgate.net The calculated binding energies from these docking studies often correlate well with the observed elution order in chromatographic separations. researchgate.net

Furthermore, MD simulations have been used to study the stereoselectivity of the interaction between S-ketoprofen and L/D-tryptophan in phospholipid membranes. nih.gov These simulations show that the stereoselectivity also manifests in the interaction of these molecules with the lipid bilayer, which aligns with the broader understanding of how chirality plays a role in the interaction of molecules with phospholipid membranes. nih.gov

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR)

QSPR and QSAR studies are computational methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their physicochemical properties (QSPR) or biological activities (QSAR). These models are valuable for predicting the properties and activities of new, untested compounds.

While specific QSPR/QSAR studies for (R)-4-Methyl Ketoprofen are not available, research has been conducted on derivatives of ketoprofen. For instance, a QSAR analysis was performed on a series of newly synthesized Mannich base amides of ketoprofen. ijpsonline.com These studies evaluated the analgesic and anti-inflammatory activities of the derivatives and attempted to correlate these activities with their structural features. ijpsonline.com

In the broader context of NSAIDs, QSAR studies are often employed to design derivatives with improved properties, such as enhanced selectivity for COX-2 over COX-1, to reduce gastrointestinal side effects. gpatindia.com The general structure-activity relationship (SAR) of ketoprofen indicates that modifying the core structure, for example by replacing the carbonyl group between the two aromatic rings with an oxygen bridge (as in fenoprofen), significantly impacts its activity. gpatindia.com The position of substituents on the arylpropionic acid moiety also plays a crucial role in the compound's pharmacological activity. gpatindia.com

Computational tools are also used to predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of new ketoprofen derivatives. researchgate.net These in silico predictions are a crucial part of modern drug discovery and help in identifying promising drug candidates with favorable pharmacokinetic and safety profiles at an early stage. researchgate.netresearchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (R)-Ketoprofen |

| (S)-Ketoprofen |

| Ketoprofen |

| Ibuprofen |

| Fenoprofen |

| 2-[3-(4-Methyl-benzoyl)-phenyl]-propionic Acid |

| Acyl hydrazone derivatives of Ketoprofen |

| Mannich base amides of Ketoprofen |

| (S)-tryptophan |

| L-tryptophan |

Perspectives and Future Research Directions

Emerging Methodologies in Stereoselective Synthesis for Chiral Arylpropionic Acids

The demand for enantiomerically pure pharmaceuticals has driven significant innovation in asymmetric synthesis. For chiral arylpropionic acids, including derivatives like (R)-4-Methyl Ketoprofen (B1673614), research is focused on developing more efficient, sustainable, and selective synthetic routes.

Biocatalysis and Enzymatic Resolution: A prominent trend is the increasing use of biocatalysts, such as lipases, for the kinetic resolution of racemic mixtures. rsc.orgnih.govnih.gov Lipases are valued for their high enantioselectivity and ability to function under mild, environmentally friendly conditions. nih.govresearchgate.net For instance, Candida rugosa lipase (B570770) has demonstrated excellent performance in the enantioselective esterification of racemic ketoprofen, achieving high enantiomeric excess (ee) for the (S)-enantiomer. nih.gov Future work will likely focus on protein engineering to tailor enzymes with enhanced stability, activity, and specificity for novel substrates like 4-methyl ketoprofen. rsc.org The development of whole-cell biocatalysts also presents a promising avenue for more cost-effective and scalable processes. nih.gov

Asymmetric Catalysis: Metal-catalyzed asymmetric synthesis remains a cornerstone of chiral chemistry. Novel chiral ligands and catalysts are continuously being developed to improve the enantioselectivity of reactions such as asymmetric hydrogenation and cross-coupling. google.comgzhu.edu.cnscispace.com For example, palladium-catalyzed methodologies, including the Heck coupling of aryl bromides followed by hydroxycarbonylation, offer a direct route to 2-aryl propionic acids. mdpi.com Research is geared towards designing catalysts that are not only highly selective but also robust and recyclable, addressing both economic and environmental concerns. The synthesis of (S)-α-arylpropionic acids has been demonstrated using a Pd-catalyzed kinetic resolution of benzylic alcohols as a key step, achieving high enantiomeric excess.

Chiral Resolution Techniques: Beyond synthesis, advances in chiral separation are crucial. The development of novel chiral stationary phases (CSPs) for High-Performance Liquid Chromatography (HPLC) allows for more efficient and accurate separation of enantiomers. consensus.appresearchgate.net Polysaccharide-based and cyclodextrin-based CSPs are commonly used, and ongoing research aims to create new materials with improved recognition capabilities for a wider range of chiral compounds. consensus.appjiangnan.edu.cn

| Methodology | Key Features | Reported Enantiomeric Excess (ee) for Profens | References |

|---|---|---|---|

| Biocatalytic Resolution (Lipase) | Environmentally friendly, high selectivity, mild conditions. | Up to 99% | nih.gov |

| Asymmetric Hydrogenation (Ru-BINAP) | High yield and selectivity for specific substrates. | Up to 81.7% for Naproxen | gzhu.edu.cn |

| Pd-Catalyzed Kinetic Resolution | Key step to introduce stereogenicity from benzylic alcohols. | Up to 92% | |

| Asymmetric Kumada Cross-Coupling | Cobalt/bisoxazoline catalyzed, short synthetic route. | 92% for (S)-fenoprofen | google.com |

Advances in Computational Approaches for Predicting Stereochemical Outcomes and Molecular Interactions

Computational chemistry has become an indispensable tool in modern drug discovery and development. For chiral molecules like (R)-4-Methyl Ketoprofen, computational approaches provide deep insights into their behavior at the molecular level.

Predicting Stereoselectivity: Quantum mechanical (QM) methods and Density Functional Theory (DFT) are increasingly used to model reaction pathways and transition states in asymmetric synthesis. canberra.edu.auresearcher.life These calculations can help rationalize the observed stereochemical outcomes of a reaction and guide the design of more effective chiral catalysts and auxiliaries. By understanding the energetic differences between diastereomeric transition states, chemists can predict which enantiomer will be preferentially formed.

Molecular Docking and Dynamics: Molecular docking simulations are employed to predict the binding orientation and affinity of a ligand to a biological target, such as an enzyme. mdpi.comekb.egresearchgate.net For this compound, docking studies can elucidate its interaction with cyclooxygenase (COX) enzymes, providing a basis for understanding its biological activity. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds, with specific amino acid residues in the enzyme's active site. ekb.egnih.gov Molecular dynamics (MD) simulations further enhance this understanding by modeling the dynamic behavior of the ligand-protein complex over time, confirming the stability of the binding. canberra.edu.au

| Compound/Analog | Target Protein | Computational Method | Key Finding | References |

|---|---|---|---|---|

| Ketoprofen Analogs | COX-2 | Molecular Modeling | Substituents can be inserted into the secondary pocket of the COX-2 active site. | nih.gov |

| Ketoprofen Derivatives | Human Serum Albumin (HSA) | Molecular Docking (AutoDock Vina) | Binding affinity is influenced by the size of heterocyclic substituents. | mdpi.com |

| Ketoprofen | mTORC1 Subunits | Molecular Docking (AutoDock) | Identified binding interactions with RAPTOR and mLST8 subunits. | researchgate.net |

Untapped Avenues in Mechanistic Enzymology Pertaining to this compound

While the general mechanism of action for profens is the inhibition of COX enzymes, the specific enzymatic interactions and metabolic pathways for derivatives like this compound are not fully elucidated.

Enzyme-Catalyzed Biotransformations: The metabolic fate of profens can involve chiral inversion, where the less active (R)-enantiomer is converted to the more active (S)-enantiomer. rsc.orgviamedica.pl This process is mediated by enzymes like α-methylacyl-CoA racemase (AMACR). rsc.org However, the extent of this inversion varies significantly among different profens; for ketoprofen, it is reported to be minimal in humans. nih.govviamedica.pl Investigating the substrate specificity of AMACR and other metabolic enzymes for this compound could reveal unique metabolic pathways. Understanding why chiral inversion is limited for some profens could have significant implications for drug design.

Protein Engineering for Stereoselective Hydrolysis: Research into esterases that can selectively hydrolyze esters of 2-arylpropionic acids is a burgeoning field. frontiersin.org By using techniques like site-directed mutagenesis guided by structural analysis and molecular docking, scientists can re-engineer enzymes to reverse or enhance their enantioselectivity. frontiersin.org For example, mutating specific residues in the active site of an esterase has been shown to switch its preference from producing the (R)-acid to the (S)-acid. frontiersin.org Applying these protein engineering strategies could lead to highly efficient biocatalysts for the production of enantiopure this compound or its corresponding (S)-enantiomer.

Potential Applications of this compound as Chiral Probes or Synthetic Building Blocks in Chemical Biology Research

Beyond its direct therapeutic potential, this compound can serve as a valuable tool in chemical biology. The unique stereochemistry and functional groups of such molecules allow them to be adapted for various research applications.

Chiral Probes: Enantiomerically pure compounds are essential for studying the stereoselectivity of biological processes. This compound could be developed into a chiral probe to investigate the active sites of enzymes or receptors. By attaching a fluorescent tag or a radiolabel, its interactions and localization within cells and tissues could be monitored. For example, 18F-labeled ketoprofen methyl esters have been synthesized as potential PET imaging agents for cyclooxygenase-1. nih.gov Similar strategies could be applied to this compound to create probes for studying neuroinflammation or other pathological conditions. Chiral amines derived from fluorescent 2-arylpropionic acids have also been synthesized and used as reagents for the chromatographic analysis of other optically active compounds. nih.gov

Synthetic Building Blocks: The chiral scaffold of this compound can be used as a starting material for the synthesis of more complex molecules. nih.gov The carboxylic acid group and the aromatic rings provide functional handles for further chemical modification. scispace.comresearchgate.netnih.gov By derivatizing the core structure, novel compounds with different biological activities can be created. researchgate.netnih.govresearchgate.net This approach is central to medicinal chemistry, where existing drug molecules are modified to improve their properties or to explore new therapeutic targets. nih.govresearchgate.net The synthesis of hybrid molecules, combining the ketoprofen structure with other pharmacophores like N-containing heterocycles, is an active area of research to discover compounds with enhanced or dual biological activities. mdpi.comscispace.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying (R)-4-Methyl Ketoprofen in pharmaceutical formulations?

- Methodology : UV-Vis spectrophotometry (λ_max ~260 nm) is a cost-effective and rapid approach for routine analysis, validated for linearity (R² >0.999) and precision (%RSD <2%) in ketoprofen assays . For higher specificity, HPLC with mobile phases containing acetonitrile and phosphate buffer (pH 3.0) is recommended, ensuring resolution of enantiomers and degradation products . Pharmacopeial protocols (e.g., USP) outline detailed preparation of reference standards and assay validation steps, including system suitability tests .

- Data Example : A UV method demonstrated recovery rates of 98–102% for ketoprofen tablets, with LOD/LOQ values of 0.1 µg/mL and 0.3 µg/mL, respectively .

Q. How can researchers synthesize and characterize solid-state complexes of this compound?

- Methodology : Use carboxylate coordination chemistry with lanthanides (e.g., Gd³⁺, Tb³⁺) to form [ML₃] complexes. Infrared spectroscopy (IR) confirms ketoprofen’s carboxylate group coordination via asymmetric stretching bands at ~1540 cm⁻¹ . Diffuse reflectance spectroscopy and luminescence studies further elucidate electronic transitions and ligand-to-metal energy transfer .

- Statistical Consideration : Ensure spectral data are baseline-corrected and normalized to avoid artifacts in coordination assignment.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Guidelines : Follow JIS Z 7253:2019 standards: wear chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and long-sleeved apparel to prevent dermal exposure . Conduct hazard assessments for “chemical substances hazardous to skin” and implement fume hoods for powder handling .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be validated in pharmacokinetic studies?

- Methodology : Employ chiral HPLC columns (e.g., amylose- or cellulose-based) with mobile phases optimized for enantiomer separation. Validate peak purity using spectral analysis (e.g., peak purity index = 1.000) and retention time consistency (ΔRt <0.03%) .

- Data Example : A study achieved Rt = 6.645 min for (R)-ketoprofen with 0.03% deviation between test and reference solutions, meeting ICH Q2(R1) criteria .

Q. What statistical approaches resolve contradictions in hematological or metabolic data from this compound studies?

- Case Analysis : In bovine trials, ketoprofen reduced NEFA and BHB concentrations (p<0.05) but showed variability in hematocrit levels. Use Student’s t-test for group comparisons and Fischer r-to-z transformation to assess correlation differences (e.g., NEFA vs. BHB) .

- Recommendation : Predefine exclusion criteria for outliers and use mixed-effects models to account for inter-subject variability .

Q. How do formulation parameters influence the transdermal delivery efficiency of this compound?

- Experimental Design : Prepare solid dispersion patches using carbomers or hydroxypropyl cellulose. Evaluate flux (µg/cm²/h) and lag time via Franz diffusion cells. One-Way ANOVA with Tukey’s HSD post hoc test identifies significant differences (p<0.05) between polymer ratios .

- Data Example : A carbomer-based gel showed 82.3% cumulative release at 24h vs. 68.5% for cellulose derivatives (Table 2, ).

Q. What strategies ensure robustness in adsorption studies of this compound onto environmental matrices?

- Modeling : Apply pseudo-first-order kinetics (R² = 0.960–0.999) to describe adsorption onto coconut shell-activated carbon. Validate with Akaike’s Information Criterion (AIC) to compare model fit against pseudo-second-order alternatives .

- Key Parameter : Monitor pH-dependent carboxylate ionization (pKa ~4.5) to optimize adsorption capacity .

Methodological Frameworks

Q. How should researchers structure proposals for this compound studies to meet funding requirements?

- Guidelines : Align objectives with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For pharmacokinetic studies, specify PICO elements: Population (e.g., in vitro models), Intervention (dose/concentration), Comparison (placebo/enantiomer), Outcome (AUC, C_max) .

- Documentation : Include metadata for raw data (e.g., HPLC chromatograms, spectral scans) to ensure reproducibility per FAIR principles .

Q. What are best practices for reporting qualitative data in this compound formulation studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.